molecular formula C22H19Cl2N3O2S2 B2583580 2-[(2,4-Dichlorophenyl)methylthio]-6,7-dimethoxy-3-(thiophen-2-ylmethyl)-4-quinazolinimine CAS No. 478249-60-4

2-[(2,4-Dichlorophenyl)methylthio]-6,7-dimethoxy-3-(thiophen-2-ylmethyl)-4-quinazolinimine

Cat. No. B2583580
CAS RN: 478249-60-4
M. Wt: 492.43
InChI Key: SHVHJSCNQWOBBI-UHFFFAOYSA-N
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Description

2-[(2,4-dichlorophenyl)methylthio]-6,7-dimethoxy-3-(thiophen-2-ylmethyl)-4-quinazolinimine is a member of quinazolines.

Scientific Research Applications

Optoelectronic Materials

Quinazoline derivatives have been extensively researched for their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. These compounds, including quinazoline and pyrimidine rings, are highly valued for the creation of novel optoelectronic materials. They serve as the foundation for manufacturing materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Arylvinylsubstituted quinazolines are of particular interest as potential structures for nonlinear optical materials and for colorimetric pH sensors, showcasing their versatility in optoelectronic applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Medicinal Chemistry and Biological Activities

Quinazoline derivatives, due to their stability and ability to host various bioactive moieties, are a focal point in medicinal chemistry. They constitute an essential class of compounds found in over 200 naturally occurring alkaloids. The modification of these structures has led to the development of novel compounds with antibacterial activities against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. This area of research highlights the potential of quinazoline derivatives in addressing antibiotic resistance challenges (Tiwary, Pradhan, Nanda, & Chakraborty, 2016).

Environmental Impact and Biodegradation

The environmental impact and biodegradation of compounds related to 2,4-dichlorophenoxyacetic acid (2,4-D), a chemical cousin to the quinazoline derivatives, have been studied. Research focuses on the toxicology, mutagenicity, and environmental fate of 2,4-D, emphasizing the need for future studies to focus on molecular biology, assessment of exposure in human or other vertebrate bioindicators, and pesticide degradation studies (Zuanazzi, Ghisi, & Oliveira, 2020). Additionally, the biodegradation of related organosulfur compounds in petroleum, where dibenzothiophene serves as a model compound, has been reviewed, highlighting the types of organosulfur compounds found in petroleum and their environmental fates (Kropp & Fedorak, 1998).

properties

IUPAC Name

2-[(2,4-dichlorophenyl)methylsulfanyl]-6,7-dimethoxy-3-(thiophen-2-ylmethyl)quinazolin-4-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Cl2N3O2S2/c1-28-19-9-16-18(10-20(19)29-2)26-22(27(21(16)25)11-15-4-3-7-30-15)31-12-13-5-6-14(23)8-17(13)24/h3-10,25H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVHJSCNQWOBBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=N)N(C(=N2)SCC3=C(C=C(C=C3)Cl)Cl)CC4=CC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Cl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(2,4-Dichlorophenyl)methylthio]-6,7-dimethoxy-3-(thiophen-2-ylmethyl)-4-quinazolinimine
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2-[(2,4-Dichlorophenyl)methylthio]-6,7-dimethoxy-3-(thiophen-2-ylmethyl)-4-quinazolinimine
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2-[(2,4-Dichlorophenyl)methylthio]-6,7-dimethoxy-3-(thiophen-2-ylmethyl)-4-quinazolinimine
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2-[(2,4-Dichlorophenyl)methylthio]-6,7-dimethoxy-3-(thiophen-2-ylmethyl)-4-quinazolinimine
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2-[(2,4-Dichlorophenyl)methylthio]-6,7-dimethoxy-3-(thiophen-2-ylmethyl)-4-quinazolinimine
Reactant of Route 6
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2-[(2,4-Dichlorophenyl)methylthio]-6,7-dimethoxy-3-(thiophen-2-ylmethyl)-4-quinazolinimine

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